Cas no 1806943-90-7 (5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride)

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride is a highly reactive intermediate used in the synthesis of specialized heterocyclic compounds. Its difluoromethyl and nitro substituents enhance electrophilicity, making it valuable for nucleophilic substitution reactions, particularly in pharmaceutical and agrochemical research. The carbonyl chloride group offers versatility in forming amide or ester linkages, facilitating further derivatization. The presence of a hydroxyl group at the 2-position allows for additional functionalization or coordination chemistry. This compound is particularly useful in constructing complex pyridine-based scaffolds due to its balanced reactivity and stability under controlled conditions. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride structure
1806943-90-7 structure
Product name:5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride
CAS No:1806943-90-7
MF:C7H3ClF2N2O4
Molecular Weight:252.559527635574
CID:4888687

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride
    • インチ: 1S/C7H3ClF2N2O4/c8-5(13)3-2(6(9)10)1-11-7(14)4(3)12(15)16/h1,6H,(H,11,14)
    • InChIKey: MLNICKVRWQJFDM-UHFFFAOYSA-N
    • SMILES: ClC(C1=C(C(NC=C1C(F)F)=O)[N+](=O)[O-])=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 438
  • XLogP3: 0.6
  • トポロジー分子極性表面積: 92

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029028226-250mg
5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride
1806943-90-7 95%
250mg
$989.80 2022-03-31
Alichem
A029028226-1g
5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride
1806943-90-7 95%
1g
$2,923.95 2022-03-31
Alichem
A029028226-500mg
5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride
1806943-90-7 95%
500mg
$1,685.00 2022-03-31

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chloride 関連文献

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl chlorideに関する追加情報

5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride: A Comprehensive Overview

The compound 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride (CAS No. 1806943-90-7) is a highly specialized organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyridine ring substituted with a difluoromethyl group at position 5, a hydroxyl group at position 2, a nitro group at position 3, and a carbonyl chloride group at position 4. These substituents contribute to its reactivity and functional versatility.

Recent studies have highlighted the importance of pyridine derivatives in the development of new drugs. The presence of electron-withdrawing groups like the nitro and carbonyl chloride groups in 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride significantly alters the electronic properties of the pyridine ring, making it an attractive candidate for various chemical reactions. For instance, the carbonyl chloride group can act as an electrophilic site, enabling nucleophilic attacks that are crucial in forming amides or esters—a process that is widely utilized in organic synthesis.

The synthesis of 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride involves multi-step reactions that require precise control over reaction conditions. One common approach involves the nitration of a suitably substituted pyridine derivative, followed by hydroxylation and subsequent introduction of the difluoromethyl and carbonyl chloride groups. The optimization of these steps has been a focus of recent research, with chemists exploring greener and more efficient methodologies to minimize environmental impact while maintaining high yields.

In terms of applications, this compound has shown promise in the field of agricultural chemistry. Its ability to act as an intermediate in the synthesis of herbicides and fungicides has made it a valuable commodity in the agrochemical industry. Furthermore, its reactivity towards nucleophiles makes it an ideal precursor for constructing complex molecules with tailored functionalities. Recent advancements in catalytic methods have further enhanced its utility, enabling the formation of novel compounds with improved bioavailability and efficacy.

The study of 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride has also contributed to our understanding of heterocyclic chemistry. Pyridine rings are known for their aromatic stability and ability to participate in various types of bonding interactions. The substitution pattern in this compound introduces steric and electronic effects that influence its reactivity and selectivity in different chemical environments. Researchers have leveraged these properties to design experiments that probe the fundamental aspects of aromaticity and substitution effects in heterocyclic compounds.

From a pharmacological perspective, this compound has been investigated for its potential as an intermediate in drug discovery programs. Its ability to undergo various transformations makes it a versatile building block for constructing bioactive molecules. For example, recent studies have explored its use in synthesizing inhibitors for key enzymes involved in metabolic pathways—a strategy that holds promise for developing novel therapeutic agents.

In conclusion, 5-(Difluoromethyl)-2-hydroxy-3-nitropyridine-4-carbonyl Chloride (CAS No. 1806943-90-7) is a compound of significant interest due to its unique structure and diverse applications. Its role as an intermediate in organic synthesis, coupled with its potential in agrochemicals and pharmaceuticals, underscores its importance in modern chemistry. As research continues to uncover new insights into its properties and uses, this compound is likely to remain a focal point for innovation in various scientific disciplines.

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